N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide
Description
The compound of interest, due to its complex structure involving 1,3,4-thiadiazole and propanamide groups, is likely to have significant biological and chemical properties. Compounds with similar structures have been synthesized and studied for various applications, including herbicidal activity and potential as antitumor agents.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic compounds and employing various reagents to introduce specific functional groups. For example, compounds with 1,3,4-thiadiazole rings have been synthesized by reacting aminothiourea with benzaldehyde derivatives, followed by cyclization and further functionalization (Liu et al., 2008; C. Reddy et al., 2010).
Molecular Structure Analysis
Crystallographic studies provide detailed information on the molecular and crystal structure of these compounds, revealing the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. Such analysis is crucial for understanding the compound's chemical behavior and interactions (Liu et al., 2008).
Chemical Reactions and Properties
Compounds containing 1,3,4-thiadiazole rings participate in a variety of chemical reactions, which can alter their chemical and physical properties. These reactions include cyclization, nucleophilic substitution, and condensation reactions, which are instrumental in synthesizing various derivatives with potential biological activities (Man‐Yun Liu & De-Qing Shi, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. X-ray diffraction studies provide insights into the crystal packing, intermolecular interactions, and stability of these compounds (Liu et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and biological activity, are influenced by the specific functional groups present in the molecule. For example, the introduction of dimethoxyphenyl groups can significantly impact the compound's herbicidal activity and potential medicinal applications (Liu et al., 2008; Man‐Yun Liu & De-Qing Shi, 2014).
properties
IUPAC Name |
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-4-14(22)19-16-20-21-17(27-16)26-10-15(23)18-8-7-11-5-6-12(24-2)13(9-11)25-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,23)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYYAPAHHAWDHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.